Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

説明

Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C13H24O11 and its molecular weight is 356.32 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is associated with naturally occurring and biologically relevant glycans consisting of α-mannosides . These mannosides are involved in various biological processes, including the folding of glycoproteins in the endoplasmic reticulum and the reconstruction of complex N-glycans in the Golgi apparatus .

Mode of Action

The interaction of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose with its targets involves the formation of mannosyl linkages. The stability of these linkages varies depending on their position: 6-linked > 4-linked ≧ 2-linked > 3-linked mannosyl residues . This order of stability can be applied to higher glycans .

Biochemical Pathways

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in the glycan structure of naturally occurring oligosaccharide samples . It plays a crucial role in the formation of mammalian high mannose-type N-linked glycans, which are composed of nine mannoses with different anomeric configurations and linkage positions .

Result of Action

The action of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose results in the formation of mannosyl linkages, which are crucial for the structure and function of various glycans . These glycans play important roles in biological processes such as protein folding and immune response .

生化学分析

Biochemical Properties

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose plays a crucial role in biochemical reactions, particularly in the formation and modification of glycoproteins. It interacts with several enzymes, including mannosidases and glycosyltransferases, which are involved in the processing and maturation of glycoproteins. These interactions are essential for the proper folding and function of glycoproteins, which are critical for various cellular functions .

Cellular Effects

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the activity of glycoproteins on the cell surface, which are involved in cell-cell communication and signal transduction. Additionally, this compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose involves its binding interactions with specific enzymes and proteins. It can act as a substrate for mannosidases, leading to the cleavage of mannose residues from glycoproteins. This process is essential for the proper maturation and function of glycoproteins. Additionally, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can inhibit or activate certain enzymes, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose vary with different dosages in animal models. At low doses, it may have beneficial effects on glycoprotein processing and cellular function. At high doses, it can exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of stress responses. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in several metabolic pathways, including those related to glycoprotein synthesis and degradation. It interacts with enzymes such as mannosidases and glycosyltransferases, which are critical for the processing of glycoproteins. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can affect its activity and function, as well as its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in glycoprotein processing and other cellular functions. The activity of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be influenced by its presence in different subcellular locations .

生物活性

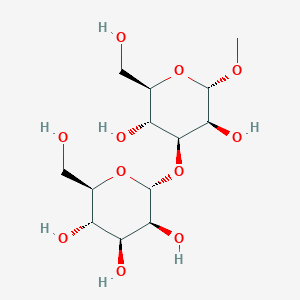

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a disaccharide with significant biological activities, particularly in the fields of glycobiology and immunology. This compound, characterized by its unique structure of two α-D-mannopyranosyl units linked by an O-glycosidic bond, exhibits various interactions with biological systems that have implications for diagnostics and therapeutics.

Structural Characteristics

- Molecular Formula : C₁₃H₂₄O₁₁

- CAS Number : 72028-62-7

- Structure : The compound consists of two α-D-mannopyranosyl units linked through an oxygen atom, with a methyl group at the 3-position of one unit. This specific linkage and methylation influence its biological interactions and properties.

Biological Activities

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has been studied for its interactions with various lectins, which are proteins that bind carbohydrates. These interactions are crucial for understanding cellular processes such as adhesion, signaling, and immune responses.

Key Findings

- Interaction with Lectins : The compound has been shown to interact specifically with lectins that recognize mannose residues. This interaction can either inhibit or enhance the binding of these lectins, providing insights into its potential therapeutic applications in modulating immune responses and cell recognition processes .

- Potential Diagnostic Tool : Research indicates that certain pathogenic bacteria, such as Mycobacterium tuberculosis, can bind to this disaccharide. This property suggests potential applications in developing diagnostic assays for detecting these bacteria in clinical samples.

- Influence on Immune Responses : Due to its structural similarity to glycoproteins found on cell surfaces, Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside may influence immune responses. Its ability to modulate biological pathways makes it a valuable tool in research related to glycobiology and immunology.

Synthesis and Research Applications

The synthesis of Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside typically involves glycosylation reactions using protected mannose derivatives. These synthetic routes allow for the production of this compound in sufficient quantities for research applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| Methyl 3-O-(β-D-mannopyranosyl)-α-D-mannopyranoside | Similar structure but with β-linkage | Different binding properties due to β-linkage |

| Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | Contains two α-D-mannopyranosyl units | Increased complexity and potential biological activity |

| Methyl α-D-mannopyranoside | Simple monomeric form | Basic unit without additional glycosidic linkages |

Study on Binding Affinity

In a study examining the binding affinity of various mannose-containing compounds to lectins, Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside demonstrated significant binding capabilities. The research highlighted how modifications in the structure could enhance or diminish these interactions, providing a basis for designing more effective glycan-based therapeutics .

Immunological Implications

Another research effort focused on the immunological implications of mannose-binding lectins (MBLs) interacting with this compound. The findings suggested that MBLs could be influenced by the presence of Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, potentially affecting the innate immune response during infections .

Future Directions

Research on Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is still emerging. Future studies could explore its mechanisms of action more deeply, particularly how it interacts with specific receptors and pathways involved in immune responses. Additionally, there is potential for this compound to be developed into therapeutic agents targeting various diseases linked to glycan-mediated processes.

科学的研究の応用

Enzymatic Studies

UDP-N-acetylglucosamine: α-D-mannoside β-2-N-acetylglucosaminyltransferase

Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside serves as a substrate for the enzyme UDP-N-acetylglucosamine: α-D-mannoside β-2-N-acetylglucosaminyltransferase. This enzyme is crucial in glycosylation processes, where it transfers N-acetylglucosamine to mannose residues. The compound's structure allows researchers to study the enzyme's specificity and catalytic mechanisms, aiding in the understanding of glycan biosynthesis and its implications in cellular functions .

Therapeutic Potential

Antiviral and Antitumor Activities

Emerging research suggests that compounds like methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside may exhibit antiviral and antitumor properties. Its ability to interact with specific receptors on cell surfaces can potentially modulate immune responses or inhibit viral entry into host cells. Studies have indicated that similar glycosides can enhance the efficacy of antiviral drugs or serve as adjuvants in cancer therapy by promoting immune activation .

Organic Synthesis

Building Block for Glycoconjugates

In organic synthesis, methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is utilized as a building block for constructing complex glycoconjugates. These glycoconjugates are essential for developing vaccines, drug delivery systems, and diagnostic tools. The compound's reactivity allows for the introduction of various functional groups, facilitating further chemical modifications that are valuable in pharmaceutical applications .

Case Study 1: Glycosylation Reactions

A study focused on the use of methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside in glycosylation reactions demonstrated its effectiveness as a donor in synthesizing oligosaccharides. Researchers reported high yields and selectivity when using this compound, showcasing its potential in carbohydrate chemistry and synthetic biology applications.

Case Study 2: Immunological Applications

In another investigation, methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside was evaluated for its immunological properties. The study found that it could enhance the activation of dendritic cells, leading to improved antigen presentation and T-cell activation. This finding opens avenues for developing novel immunotherapies based on carbohydrate structures.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Enzymatic Studies | Substrate for glycosyltransferases; aids in understanding glycan biosynthesis |

| Therapeutic Potential | Potential antiviral and antitumor activities; enhances immune response |

| Organic Synthesis | Building block for glycoconjugates; facilitates drug delivery systems |

| Case Studies | Demonstrated effectiveness in glycosylation reactions; enhanced immunological responses |

特性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXHOIRHHAHDA-ZEEOCKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222341 | |

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72028-62-7 | |

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072028627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。